
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;sulfuric acid is a complex organic compound that features a quinoxaline core substituted with indole groups and a nitro group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline typically involves the reaction of indole derivatives with quinoxaline precursors. One common method is the electrophilic substitution reaction, where indole reacts with quinoxaline in the presence of a catalyst such as sulfuric acid. The reaction conditions often include elevated temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as chromatography and crystallization to obtain the desired product.
化学反应分析
Types of Reactions
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,3-bis(1H-indol-3-yl)-6-aminoquinoxaline, while substitution reactions can produce various indole-substituted quinoxaline derivatives.
科学研究应用
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline involves its interaction with specific molecular targets. The compound’s indole groups can interact with proteins and enzymes, potentially inhibiting their activity. The nitro group may also play a role in the compound’s biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
3,3’-bis(indolyl)methane: Another indole-based compound with similar structural features.
2,3-bis(1H-indol-3-yl)quinoxaline: Lacks the nitro group but shares the quinoxaline core.
6-nitroquinoxaline: Contains the nitro group but lacks the indole substitutions.
Uniqueness
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline is unique due to the combination of its indole and nitro substitutions, which confer distinct chemical and biological properties
属性
CAS 编号 |
923298-08-2 |
|---|---|
分子式 |
C24H17N5O6S |
分子量 |
503.5 g/mol |
IUPAC 名称 |
2,3-bis(1H-indol-3-yl)-6-nitroquinoxaline;sulfuric acid |
InChI |
InChI=1S/C24H15N5O2.H2O4S/c30-29(31)14-9-10-21-22(11-14)28-24(18-13-26-20-8-4-2-6-16(18)20)23(27-21)17-12-25-19-7-3-1-5-15(17)19;1-5(2,3)4/h1-13,25-26H;(H2,1,2,3,4) |
InChI 键 |
SNIVQKOIINRROT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])N=C3C5=CNC6=CC=CC=C65.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B14201696.png)

![3,3'-[(2-Chlorophenyl)azanediyl]dipropanenitrile](/img/structure/B14201709.png)
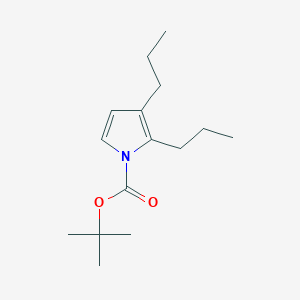
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B14201721.png)
![2-Propynamide, N-[1-(3-nitro-2-pyridinyl)-3-pyrrolidinyl]-3-phenyl-](/img/structure/B14201729.png)
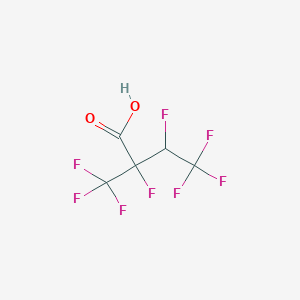
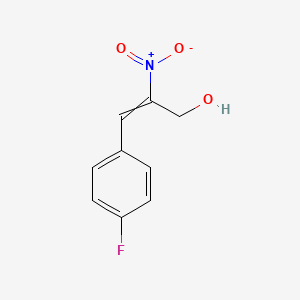
![N-[(6-Phenylpyridin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B14201746.png)

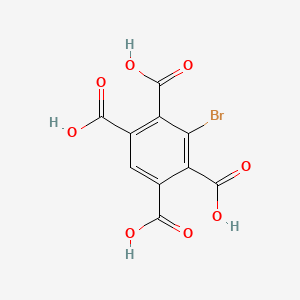
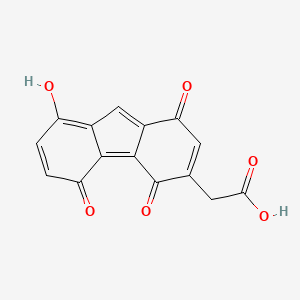
![N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide](/img/structure/B14201784.png)
![Butyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14201799.png)
